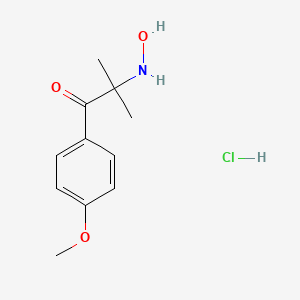
6-(2-chloro-6-methylphenoxy)-N,N-diethyl-1-hexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chloro-6-methylphenoxy)-N,N-diethyl-1-hexanamine, also known as DMHA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential use as a stimulant and performance enhancer. DMHA is structurally similar to other compounds, such as DMAA and ephedrine, which have been used in the past as supplements for their stimulant effects. However, DMHA has gained popularity due to its purported ability to provide similar effects with fewer side effects.
Mechanism of Action
6-(2-chloro-6-methylphenoxy)-N,N-diethyl-1-hexanamine is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters are involved in the regulation of mood, energy, and focus, and increasing their levels may lead to improved cognitive function and physical performance.
Biochemical and Physiological Effects:
Studies on this compound have suggested that it may increase heart rate, blood pressure, and respiration, indicating its potential as a stimulant. Additionally, it has been shown to increase the release of fatty acids from adipose tissue, which may have implications for weight loss and body composition.
Advantages and Limitations for Lab Experiments
6-(2-chloro-6-methylphenoxy)-N,N-diethyl-1-hexanamine has several advantages for use in laboratory experiments, including its relatively low cost and ease of synthesis. However, its potential as a stimulant may also make it difficult to control for confounding variables in experiments, and its effects may vary depending on dosage and individual response.
Future Directions
There are several potential future directions for research on 6-(2-chloro-6-methylphenoxy)-N,N-diethyl-1-hexanamine, including further investigation into its mechanism of action and potential therapeutic uses. Additionally, more research is needed to determine the safety and efficacy of this compound as a performance enhancer and stimulant, particularly in comparison to other compounds with similar effects. Finally, the potential for abuse and misuse of this compound should also be investigated, particularly given its similarities to other compounds that have been banned or restricted in some countries.
Synthesis Methods
6-(2-chloro-6-methylphenoxy)-N,N-diethyl-1-hexanamine is synthesized through a multi-step process that involves the reaction of 2-amino-6-chloro-m-cresol with diethylamine and 1-bromohexane. The resulting product is then purified to yield this compound.
Scientific Research Applications
6-(2-chloro-6-methylphenoxy)-N,N-diethyl-1-hexanamine has been studied for its potential use as a stimulant and performance enhancer, particularly in the athletic and bodybuilding communities. It has been suggested that this compound may increase focus, energy, and endurance, making it a potential alternative to other stimulants such as caffeine and amphetamines.
properties
IUPAC Name |
6-(2-chloro-6-methylphenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO/c1-4-19(5-2)13-8-6-7-9-14-20-17-15(3)11-10-12-16(17)18/h10-12H,4-9,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCYLSJLXDQKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=C(C=CC=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4969155.png)
![1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4969167.png)
![(dicyclopropylmethyl)methyl{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B4969172.png)
![4-bromo-N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4969180.png)
![methyl 3-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-2-methylbenzoate](/img/structure/B4969183.png)
![3-({[(4-bromophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4969188.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B4969213.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4969216.png)


![6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4969236.png)

![2-bromo-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4969254.png)